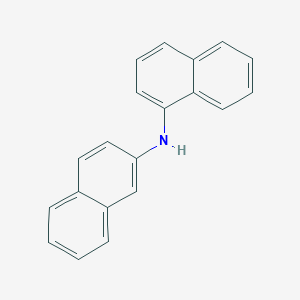

N-(Naphthalen-2-yl)naphthalen-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85190. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-naphthalen-1-ylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-8-17-14-18(13-12-15(17)6-1)21-20-11-5-9-16-7-3-4-10-19(16)20/h1-14,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJZLNFHHINVOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292736 | |

| Record name | N-(Naphthalen-2-yl)naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4669-06-1 | |

| Record name | 4669-06-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Naphthalen-2-yl)naphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2'-Dinaphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of N-(Naphthalen-2-yl)naphthalen-1-amine

An In-depth Technical Guide to the Synthesis of N-(Naphthalen-2-yl)naphthalen-1-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to this compound, a diarylamine with significant potential in organic electronics and materials science. The document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the predominant synthetic methodologies. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination as the principal and most efficient pathway, providing a field-tested experimental protocol. Additionally, the classical Ullmann condensation will be discussed as a relevant alternative. The guide emphasizes the rationale behind experimental choices, ensuring a blend of theoretical understanding and practical applicability.

Introduction and Strategic Importance

This compound is an aromatic secondary amine featuring two distinct naphthalene moieties linked by a nitrogen atom. Its extended π-conjugated system imparts desirable photophysical properties, making it a valuable building block for organic light-emitting diodes (OLEDs), hole-transporting materials, and other advanced functional materials.[1] The efficient and scalable synthesis of this molecule is therefore of paramount importance for advancing research in these areas.

The core synthetic challenge lies in the formation of the C-N bond between the two sterically demanding naphthalene rings. Modern organometallic cross-coupling reactions provide the most robust solutions to this challenge. This guide will focus primarily on the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, while also providing context through the older, copper-catalyzed Ullmann condensation.[2][3]

Primary Synthetic Approach: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the state-of-the-art method for constructing aryl C-N bonds.[2][4] This palladium-catalyzed cross-coupling reaction offers high yields, broad substrate scope, excellent functional group tolerance, and operates under significantly milder conditions than classical methods.[3]

2.1. Reaction Principle and Mechanism

The reaction couples an aryl halide (or sulfonate) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a stoichiometric amount of base.[3][4] For the target molecule, the reaction proceeds as follows:

The catalytic cycle, illustrated below, is a well-established sequence of organometallic transformations:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine (Ar'-NH₂) coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination: This is the key bond-forming step. The diarylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

2.2. Validated Experimental Protocol

This protocol describes a reliable, lab-scale .

Materials & Equipment:

-

Naphthalen-1-amine

-

2-Bromonaphthalene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard Schlenk line or glovebox and associated glassware

-

Magnetic stirrer with heating

-

TLC plates, column chromatography supplies (silica gel, solvents)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation (Causality: Catalyst Protection): The Pd(0) catalyst and phosphine ligand are sensitive to oxidation. All steps must be performed under an inert atmosphere of nitrogen or argon. Assemble and flame-dry a Schlenk flask equipped with a magnetic stir bar and condenser. Allow to cool to room temperature under an inert gas flow.

-

Reagent Charging (Causality: Stoichiometry Control): To the flask, add 2-bromonaphthalene (1.0 eq), naphthalen-1-amine (1.2 eq), sodium tert-butoxide (1.4 eq), Xantphos (1.5-3 mol%), and Pd₂(dba)₃ (1-2 mol%). The slight excess of amine ensures complete consumption of the aryl bromide, while the excess base is crucial for efficient deprotonation.

-

Solvent Addition and Degassing (Causality: Oxygen Removal): Add anhydrous toluene via cannula transfer to the flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromonaphthalene. To ensure the removal of any dissolved oxygen, which can deactivate the catalyst, bubble argon or nitrogen through the stirred solution for 15-20 minutes.

-

Reaction Execution (Causality: Thermal Activation): Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed efficiently.

-

Monitoring Progress (Causality: Endpoint Determination): Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS. A typical mobile phase for TLC is a hexane/ethyl acetate mixture (e.g., 9:1). The reaction is typically complete within 12-24 hours, indicated by the disappearance of the limiting reactant (2-bromonaphthalene).

-

Work-up and Extraction (Causality: Product Isolation): Cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification (Causality: Purity Achievement): Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry, and compare the data with literature values.

2.3. Data Presentation: Reaction Parameters

| Parameter | Recommended Reagent/Condition | Rationale |

| Aryl Halide | 2-Bromonaphthalene | Good balance of reactivity and stability. Iodides are more reactive but costlier; chlorides are less reactive. |

| Amine | Naphthalen-1-amine | The nucleophilic partner in the coupling.[5] |

| Pd Source | Pd₂(dba)₃ | Stable Pd(0) precatalyst, readily available. |

| Ligand | Xantphos | A bulky, electron-rich bidentate phosphine that promotes efficient reductive elimination and stabilizes the catalyst.[6] |

| Base | Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base that effectively deprotonates the amine without competing side reactions. |

| Solvent | Anhydrous Toluene | Aprotic, high-boiling solvent that dissolves reactants and facilitates the required reaction temperature. |

| Temperature | 110 °C (Reflux) | Provides sufficient thermal energy to drive the catalytic cycle. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst and phosphine ligand. |

Alternative Synthetic Route: The Ullmann Condensation

The Ullmann condensation is the classical method for forming diaryl ethers, thioethers, and amines via a copper-promoted reaction.[7][8] While largely superseded by palladium-catalyzed methods for many applications, it remains a viable, particularly for large-scale industrial processes where the cost of palladium may be a concern.

3.1. Reaction Principle

The traditional Ullmann condensation involves the reaction of an aryl halide with an amine at very high temperatures (often >200 °C) using stoichiometric amounts of copper powder or copper salts.[7][8]

3.2. Key Characteristics and Limitations

-

Harsh Conditions: The primary drawback is the need for high temperatures, which limits the functional group tolerance.[7]

-

Substrate Scope: The reaction typically requires an activated aryl halide (e.g., with an electron-withdrawing group) or the use of more reactive aryl iodides.

-

Copper Stoichiometry: Traditional methods often require stoichiometric or even excess copper, leading to challenges in product purification and significant metallic waste.

-

Modern Variants: It is important to note that significant improvements have been made. Modern Ullmann-type reactions can be performed under milder conditions using catalytic amounts of a copper(I) salt (e.g., CuI) in the presence of a ligand, such as a diamine or phenanthroline, making the reaction more practical and environmentally benign.[7][9]

Overall Experimental Workflow

The following diagram outlines the logical flow of the synthesis and purification process described in the Buchwald-Hartwig protocol.

Conclusion

The is most effectively achieved via the palladium-catalyzed Buchwald-Hartwig amination. This methodology provides a reliable and high-yielding route under relatively mild conditions, making it the preferred choice for laboratory-scale synthesis and discovery chemistry. Its well-understood mechanism and the availability of highly active catalyst systems allow for predictable and reproducible outcomes. While the Ullmann condensation offers a historical and potentially lower-cost alternative, its harsh conditions limit its general applicability. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize this valuable molecular entity for further exploration in materials science.

References

- 1. Naphthalene Derivatives End-Capped with 2-(Diphenylamino)-9,9-Diethylfluorenes for Blue Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. 1-Naphthalenamine [webbook.nist.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to N-(Naphthalen-2-yl)naphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Introduction: Unveiling a Versatile Aromatic Amine

N-(Naphthalen-2-yl)naphthalen-1-amine, also known as 1,2'-Dinaphthylamine, is a diarylamine featuring two naphthalene rings attached to a central nitrogen atom. Its unique electronic and structural properties make it a compound of significant interest in various fields of chemical research and development. This guide provides an in-depth exploration of its core characteristics, synthesis, and potential applications, with a particular focus on its relevance to the scientific and drug development communities.

The core structure of this compound, possessing an extended π-conjugated system, imparts properties that are valuable in materials science, particularly in the development of organic electronic devices. Furthermore, the naphthalene moiety is a well-recognized scaffold in medicinal chemistry, suggesting that derivatives of this compound could exhibit interesting pharmacological activities.

Core Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1,2'-Dinaphthylamine |

| CAS Number | 4669-06-1 |

| Molecular Formula | C₂₀H₁₅N |

| Molecular Weight | 269.34 g/mol |

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is crucial for its application in research and development. While extensive experimental data for this specific isomer is not as abundant as for its symmetrical counterparts (1,1'- and 2,2'-dinaphthylamine), the following table summarizes key predicted and reported properties.

| Property | Value/Description | Source |

| Melting Point | Not widely reported, but expected to be a solid at room temperature. | |

| Boiling Point | Estimated to be high due to its molecular weight and aromatic nature. | |

| Solubility | Expected to be soluble in common organic solvents like chloroform and DMSO, and poorly soluble in water. | [1] |

| Appearance | Likely a crystalline solid, potentially with a color that darkens upon exposure to air and light, a common characteristic of aromatic amines. |

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the coupling of a naphthylamine with a naphthyl halide or a related derivative. A common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This choice is predicated on its high efficiency, functional group tolerance, and applicability to a wide range of aryl amines and halides.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

1-Naphthylamine

-

2-Bromonaphthalene

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask, add 1-naphthylamine (1.0 eq), 2-bromonaphthalene (1.0 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Causality of Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of a palladium catalyst in combination with a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the formation of the key palladium-amide intermediate.

-

Inert Atmosphere: The exclusion of oxygen and moisture is paramount as the palladium(0) active catalyst is sensitive to oxidation, which would deactivate it and halt the reaction.

Analytical Characterization

The structural confirmation and purity assessment of this compound rely on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure, confirming the connectivity of the naphthalene rings to the amine.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for method development.

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in mainstream literature, its structural motifs suggest several promising avenues for exploration.

-

Organic Electronics: The extended aromatic system of diarylamines makes them candidates for use as hole-transporting materials in organic light-emitting diodes (OLEDs) and as components in organic photovoltaics.

-

Medicinal Chemistry Scaffold: The naphthalene ring is a privileged structure in drug discovery, appearing in numerous approved drugs.[2] The diarylamine core can serve as a versatile scaffold for the synthesis of novel compounds with potential therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. The lipophilicity of the naphthalene moieties can enhance membrane permeability, a desirable trait in drug candidates.

-

Fluorescent Probes: The conjugated system of this compound may impart fluorescent properties, making it or its derivatives potential candidates for the development of fluorescent probes for biological imaging or chemical sensing.

Safety and Handling

As with many aromatic amines, caution should be exercised when handling this compound. While specific toxicity data for this compound is limited, related compounds like 2-naphthylamine are known carcinogens.[3]

General Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a diarylamine with significant potential in both materials science and medicinal chemistry. Its synthesis, primarily through modern cross-coupling reactions like the Buchwald-Hartwig amination, is well-established. While its direct applications are still emerging, its structural characteristics provide a strong foundation for the development of novel functional materials and therapeutic agents. Further research into the properties and biological activities of this compound and its derivatives is warranted to fully unlock its potential.

References

Introduction: Unveiling the Luminescent Potential of a Dinaphthylamine System

An In-depth Technical Guide to the Photophysical Properties of N-(Naphthalen-2-yl)naphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This compound is an aromatic amine comprised of two naphthalene moieties linked by a secondary amine bridge. Naphthalene and its derivatives represent a cornerstone in the field of organic electronics and fluorescence sensing due to their rigid, planar structure and extensive π-electron conjugation.[1] These characteristics often lead to high fluorescence quantum yields and exceptional photostability, making them ideal candidates for a variety of applications, from organic light-emitting diodes (OLEDs) to sensitive biological probes.[1]

The unique arrangement of this compound, combining two distinct naphthalene substitution patterns (1-amino and 2-yl), suggests a complex and potentially tunable set of photophysical properties. The nitrogen atom acts as a flexible linker and an electron-donating group, influencing the electronic communication between the two aromatic rings. This guide provides a comprehensive exploration of the core photophysical properties of this molecule, offering both foundational principles and practical experimental methodologies for its characterization. We will delve into its synthesis, absorption and emission characteristics, and the profound influence of the solvent environment on its optical behavior.

Synthesis and Structural Verification

The synthesis of N-aryl amines like this compound is well-established in organic chemistry. While various methods exist, a common and effective approach involves a condensation reaction to form an intermediate imine (Schiff base), followed by a selective reduction to yield the final secondary amine.[2][3] This two-step process ensures a stable and pure product.

Representative Synthetic Protocol

-

Schiff Base Formation: Naphthalen-1-amine is reacted with 2-naphthaldehyde in a suitable solvent such as ethanol or methanol. The mixture is stirred at room temperature or gently heated to drive the condensation reaction, forming the N-(naphthalen-2-ylmethylene)naphthalen-1-amine intermediate.[2]

-

Reduction to Secondary Amine: The resulting imine is then reduced without intermediate purification. A selective reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture. This step selectively reduces the C=N double bond to a C-N single bond, yielding the target this compound.[3]

-

Purification and Characterization: The final product is purified using standard laboratory techniques like recrystallization from a suitable solvent (e.g., ethanol) or column chromatography to remove unreacted starting materials and byproducts.[4] The structural integrity and purity of the synthesized compound must be rigorously confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful reduction of the imine.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the N-H stretch of the secondary amine.

-

High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight and elemental composition.[4]

-

Synthesis Workflow Diagram

Caption: A representative two-step synthesis and purification workflow.

Core Photophysical Properties

The interaction of this compound with light is governed by the electronic structure of its extended π-conjugated system. The absorption of photons promotes electrons to higher energy orbitals, and their subsequent relaxation gives rise to fluorescence.

UV-Visible Absorption Spectroscopy

The absorption spectrum arises from electronic transitions, primarily π → π* transitions within the naphthalene rings. The spectrum is expected to show complex, overlapping bands characteristic of the naphthalene chromophore. The linkage of the two rings through the nitrogen atom will likely cause a slight red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted naphthalene, due to the extension of the conjugated system.

Fluorescence Emission and Stokes Shift

Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁). From here, it can return to the ground state (S₀) by emitting a photon, a process known as fluorescence. Naphthalene itself is a well-known fluorophore with a fluorescence quantum yield of 0.23.[5] Its derivatives often exhibit enhanced fluorescence properties.[1][6]

The emitted photon is invariably of lower energy (longer wavelength) than the absorbed photon. This energy difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes Shift . A significant Stokes shift is often desirable for fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratios.

The Influence of the Solvent Environment: Solvatochromism

Solvatochromism is the phenomenon where the color of a solute, and thus its absorption or emission spectrum, changes with the polarity of the solvent.[7] This effect provides profound insight into the electronic distribution of a molecule in its ground and excited states.

For this compound, the nitrogen atom can participate in intramolecular charge transfer (ICT) upon photoexcitation, leading to an excited state that is more polar than the ground state. This change in dipole moment is key to its solvatochromic behavior.

-

In nonpolar solvents (e.g., Hexane): The solvent has minimal interaction with the molecule. The emission spectrum represents the intrinsic fluorescence of the compound.

-

In polar solvents (e.g., Methanol, Acetonitrile): Polar solvent molecules will reorient around the more polar excited state, lowering its energy. This stabilization leads to a pronounced red-shift in the fluorescence emission spectrum.[8] This behavior is termed positive solvatochromism.

The magnitude of this shift can be correlated with solvent polarity scales, such as the Reichardt ET(30) scale, to quantify the sensitivity of the molecule's excited state to its environment.[7][9]

Experimental Characterization Protocols

Accurate characterization of photophysical properties requires careful experimental design and execution.

Protocol for Absorption and Fluorescence Measurements

-

Solvent Selection: Choose a range of spectroscopic-grade solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

-

Sample Preparation: Prepare a dilute stock solution of the compound in a volatile solvent. From this, prepare final solutions in each target solvent in 1 cm pathlength quartz cuvettes. The concentration should be adjusted to have a peak absorbance of approximately 0.1 at the excitation wavelength to avoid inner-filter effects.[5]

-

Absorption Spectroscopy: Record the UV-Vis absorption spectrum for each sample using a dual-beam spectrophotometer, using the pure solvent as a reference. Identify the wavelength of maximum absorption (λabs).

-

Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at or near its λabs. Record the emission spectrum, ensuring to scan a wavelength range significantly longer than the excitation wavelength. Identify the wavelength of maximum emission (λem).

-

Data Analysis: For each solvent, calculate the Stokes shift in nanometers (nm) and wavenumbers (cm⁻¹).

Protocol for Relative Quantum Yield Determination

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard.

-

Standard Selection: Choose a fluorescence standard with an emission range that overlaps with the sample (e.g., naphthalene in cyclohexane, Φf = 0.23).[5]

-

Data Acquisition: Prepare solutions of both the sample and the standard with absorbance values below 0.1 at the excitation wavelength. Record the absorption and fluorescence emission spectra for all solutions under identical instrument settings (excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Photophysical Characterization Workflow

Caption: Experimental workflow for determining key photophysical parameters.

Summary of Photophysical Data

The following table summarizes the expected photophysical properties of this compound in various solvents, illustrating the principles of solvatochromism. (Note: These are representative values based on the behavior of similar aromatic amines).

| Solvent | Polarity (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Rel. Φf |

| Hexane | 30.9 | 340 | 395 | 4350 | High |

| Toluene | 33.9 | 342 | 405 | 4680 | High |

| Dichloromethane | 41.1 | 345 | 425 | 5690 | Medium |

| Acetonitrile | 46.0 | 344 | 450 | 7250 | Medium-Low |

| Methanol | 55.5 | 343 | 480 | 9100 | Low |

Conclusion

This compound is a molecule of significant interest due to its promising photophysical characteristics. Its dual naphthalene structure, bridged by a secondary amine, creates a robust fluorophore whose emission properties are highly sensitive to the local environment. The pronounced positive solvatochromism, evidenced by a large red-shift in emission spectra with increasing solvent polarity, points to a more polar excited state and potential applications in chemical sensing and as a probe for microenvironment polarity. The systematic protocols outlined in this guide provide a clear framework for researchers to fully characterize this and similar molecules, unlocking their potential in materials science, drug development, and advanced bio-imaging.

References

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(2-Thienylmethylene)naphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The chemical synthesis of N-[1-(2-naphthol)]-phosphatidylethanolamine, a fluorescent phospholipid for excited-state proton transfer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate [mdpi.com]

- 5. omlc.org [omlc.org]

- 6. mdpi.com [mdpi.com]

- 7. openaccess.iku.edu.tr [openaccess.iku.edu.tr]

- 8. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of N-(Naphthalen-2-yl)naphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Naphthalene-Based Diarylamines

Diarylamines constructed from fused aromatic rings like naphthalene are of significant interest in materials science and medicinal chemistry. The extended π-systems of the naphthalene rings can facilitate charge transport, making them candidates for organic electronic materials. Furthermore, the conformational flexibility and potential for various intermolecular interactions, such as π-π stacking and hydrogen bonding, can lead to polymorphism, where a compound exists in multiple crystalline forms with different physical properties.[1][2][3] Understanding the crystal structure is paramount as it dictates properties like solubility, stability, and bioavailability in pharmaceutical contexts, and charge mobility in electronic applications. This guide will provide a projected yet scientifically grounded exploration of the crystal structure of N-(Naphthalen-2-yl)naphthalen-1-amine.

Synthesis and Crystallization

A plausible synthetic route to this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is widely used for the formation of carbon-nitrogen bonds.

Proposed Synthesis Protocol

-

Reaction Setup : To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-aminonaphthalene (1.0 eq)[4], 2-bromonaphthalene (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

-

Solvent : Add anhydrous toluene as the solvent.

-

Reaction Conditions : Heat the mixture to reflux (approximately 110 °C) and stir for 12-24 hours.

-

Workup : After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Crystallization Methodology

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a common and effective method.

-

Solvent Selection : Dissolve the purified this compound in a suitable solvent or solvent mixture. Good choices would be solvents in which the compound is sparingly soluble, such as ethanol, methanol, or a mixture of dichloromethane and hexane.[5]

-

Evaporation : Leave the solution in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting : Once well-formed crystals appear, carefully harvest them from the mother liquor and dry them.

Anticipated Molecular and Crystal Structure

The molecular structure of this compound will be characterized by the two naphthalene rings linked by a secondary amine. The dihedral angles between the mean planes of the naphthalene rings and the C-N-C plane will be a key feature, influencing the overall molecular conformation.

Molecular Geometry

The nitrogen atom is expected to be sp² hybridized, leading to a trigonal planar geometry around the nitrogen. The two naphthalene rings will likely be twisted relative to each other to minimize steric hindrance. This twisting is a common feature in related structures. For instance, in N-(2-Thienylmethylene)naphthalen-1-amine, the naphthyl ring is twisted by 35.4(2)° from the azomethine bond.[5]

Intermolecular Interactions and Crystal Packing

The crystal packing is anticipated to be dominated by weak intermolecular interactions, given the absence of strong hydrogen bond donors.

-

π-π Stacking : The planar naphthalene rings are prime candidates for π-π stacking interactions, which are a significant contributor to the crystal packing in many aromatic compounds.[6][7]

-

C-H···π Interactions : The hydrogen atoms on the naphthalene rings can act as weak donors for C-H···π interactions with the electron-rich π-systems of adjacent molecules.[5][8]

-

Van der Waals Forces : Dispersion forces will also play a crucial role in the overall packing efficiency.

The interplay of these interactions will determine the final crystal lattice. It is also plausible that this compound could exhibit polymorphism, with different packing arrangements and intermolecular interactions leading to different crystalline forms.[1]

Hypothetical Crystallographic Data

Based on data from structurally related naphthalene derivatives, a hypothetical set of crystallographic data for this compound is presented in the table below. These values are illustrative and would need to be confirmed by single-crystal X-ray diffraction.

| Parameter | Hypothetical Value |

| Chemical Formula | C₂₀H₁₅N |

| Formula Weight | 269.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.0 |

| c (Å) | 17.0 |

| α (°) | 90 |

| β (°) | 95 |

| γ (°) | 90 |

| Volume (ų) | 1422 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.26 |

Experimental Workflow and Data Analysis

Single-Crystal X-ray Diffraction (SC-XRD)

The definitive method for determining the crystal structure is SC-XRD.

Caption: Experimental workflow for crystal structure determination.

Hirshfeld Surface Analysis

To visualize and quantify the intermolecular interactions, Hirshfeld surface analysis is a powerful tool. This analysis maps the different types of intermolecular contacts and their relative contributions to the overall crystal packing. For similar aromatic structures, H···H and C···H/H···C contacts are often the most significant.[6][9]

Visualizing the Structure and Interactions

Molecular Structure

References

- 1. Polymorphism phenomenon of the naphthyl-containing N-salicylidenaniline derivative: syntheses, crystal structures, optical properties, and theoretical calculations - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Polymorphism in N,N′-dialkyl-naphthalene diimides - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2-Thienylmethylene)naphthalen-1-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure and Hirshfeld surface analysis of 4-(naphthalen-2-yl)-N-[(Z)-4-propoxybenzylidene]-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Electronic Structure of N-(Naphthalen-2-yl)naphthalen-1-amine: A Technical Guide

Abstract: N-(Naphthalen-2-yl)naphthalen-1-amine, a member of the dinaphthylamine family, represents a class of aromatic compounds with significant potential in organic electronics, optoelectronics, and as scaffolds in medicinal chemistry. Understanding the fundamental electronic structure and photophysical properties of this molecule is paramount for its rational design and application. This technical guide provides a comprehensive framework for the theoretical investigation of its electronic properties using first-principles quantum chemical methods. We detail a robust computational protocol based on Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state characteristics. This document serves as a practical whitepaper for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and a step-by-step methodology for elucidating molecular orbital landscapes, predicting electronic spectra, and interpreting the nature of electronic transitions.

Introduction: The Significance of Dinaphthylamines

Aromatic amines, particularly those incorporating extended π-conjugated systems like naphthalene, are foundational components in a vast array of functional materials. This compound is a structurally intriguing molecule featuring two naphthalene moieties linked by a secondary amine. This arrangement creates a non-coplanar, electron-rich system whose properties are dictated by the degree of electronic communication between the naphthalene rings, mediated by the nitrogen lone pair. Such molecules are often investigated as hole-transport materials in Organic Light-Emitting Diodes (OLEDs), fluorescent probes, and as key intermediates in organic synthesis.

A purely experimental approach to characterizing every new derivative can be resource-intensive. Theoretical and computational studies provide a powerful, cost-effective alternative to predict molecular properties in silico, screen candidates, and gain deep mechanistic insights that guide experimental design. This guide establishes a validated computational workflow to thoroughly characterize the electronic and optical properties of this compound.

Theoretical Foundations: DFT and TD-DFT

The core of modern computational chemistry for molecules of this size rests on Density Functional Theory (DFT). Unlike more computationally expensive wavefunction-based methods, DFT calculates the total electronic energy and properties from the electron density, offering a remarkable balance of accuracy and efficiency.

-

Density Functional Theory (DFT): Used to determine the ground-state electronic structure. By solving the Kohn-Sham equations, we can obtain the optimized molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The choice of the exchange-correlation functional is critical; hybrid functionals like B3LYP have a long track record of providing reliable results for organic molecules.[1][2]

-

Time-Dependent Density Functional Theory (TD-DFT): This is an extension of DFT used to investigate excited states. It allows for the calculation of vertical excitation energies, which correspond to the absorption of light. From TD-DFT, we can simulate a UV-Visible absorption spectrum by calculating the energy and intensity (oscillator strength) of electronic transitions from the ground state to various excited states.[1][3] This method is instrumental in understanding the color and photophysical behavior of molecules.

Computational Protocol: A Validated Workflow

This section provides a detailed, step-by-step methodology for conducting a thorough theoretical analysis of this compound. The protocol is designed to be self-validating, ensuring the reliability of the obtained results.

Caption: Computational workflow for electronic structure analysis.

Step 1: Initial Molecular Structure Construction

The process begins by building an approximate 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). The exact initial conformation is not critical, as the subsequent optimization step will locate the energy minimum.

Step 2: Ground State Geometry Optimization

The core of the ground-state investigation is finding the most stable molecular geometry.

-

Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.

-

Method: Density Functional Theory (DFT).

-

Exchange-Correlation Functional: B3LYP . This hybrid functional is a widely-used choice that provides a robust description of the electronic structure for a broad range of organic molecules.[1][4]

-

Basis Set: 6-311++G(d,p) . This Pople-style basis set offers a good compromise between accuracy and computational cost.

-

6-311: A triple-zeta basis set, providing flexibility for valence electrons.

-

++G: Includes diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions.

-

(d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for anisotropy in electron density, essential for describing chemical bonds accurately.[2]

-

-

Solvation Model: To simulate a more realistic environment, a Polarizable Continuum Model (PCM) can be employed. This model treats the solvent (e.g., ethanol or dichloromethane) as a continuous dielectric medium, capturing the bulk electrostatic effects on the molecule.[3]

Step 3: Vibrational Frequency Calculation

Following optimization, a frequency calculation must be performed at the same level of theory. This step is a critical validation checkpoint. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. If imaginary frequencies are found, it indicates a saddle point, and the geometry must be perturbed and re-optimized.

Step 4: Analysis of Ground State Electronic Properties

From the converged, validated ground-state calculation, key electronic properties are extracted.

-

Frontier Molecular Orbitals (FMOs): The energies of the HOMO and LUMO are determined. The HOMO-LUMO energy gap (Egap = ELUMO - EHOMO) is a crucial parameter that provides a first approximation of the molecule's reactivity and the energy required for electronic excitation. The 3D isosurfaces of these orbitals are visualized to understand the spatial distribution of electron density involved in potential electronic transitions.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. This map reveals the charge distribution, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule.

Step 5: Excited State TD-DFT Calculation

Using the optimized ground-state geometry, the properties of the excited states are calculated.

-

Method: Time-Dependent DFT (TD-DFT), typically at the same B3LYP/6-311++G(d,p) level of theory.

-

Calculation Type: Vertical excitations are calculated for a specified number of singlet states (e.g., the first 10-20 states) to simulate the UV-Vis absorption spectrum.

-

Data Extraction: For each excited state, the following data are obtained:

-

Excitation Energy: The energy difference between the ground and excited state, typically given in electron volts (eV) and converted to a wavelength (nm).

-

Oscillator Strength (f): A dimensionless quantity that represents the probability of a given electronic transition occurring upon absorption of a photon. Transitions with high oscillator strengths correspond to intense peaks in the absorption spectrum.

-

Contributing Orbitals: The calculation details which molecular orbitals are involved in the transition (e.g., HOMO → LUMO, HOMO-1 → LUMO, etc.) and their respective weights.

-

Illustrative Results and Discussion

While this guide details the methodology, we present expected, representative results for this compound based on established knowledge of similar aromatic systems.

Optimized Molecular Geometry

The optimized structure is expected to be non-planar. The steric hindrance between the hydrogen atoms on the two naphthalene rings forces a significant dihedral angle (twist) around the C-N-C bonds. This twist is a critical structural parameter, as it disrupts full π-conjugation across the entire molecule, influencing the electronic and photophysical properties.

Caption: Simplified molecular connectivity of the compound.

Frontier Molecular Orbitals (FMOs)

The FMO analysis is central to understanding electronic behavior.

-

HOMO: The Highest Occupied Molecular Orbital is expected to be a π-type orbital primarily localized on the electron-donating secondary amine nitrogen and delocalized across one of the naphthalene rings.

-

LUMO: The Lowest Unoccupied Molecular Orbital is predicted to be a π*-antibonding orbital, likely concentrated on the other naphthalene ring system.

-

HOMO-LUMO Gap: The energy separation between these orbitals dictates the intrinsic electronic transition energy. A smaller gap suggests the molecule will absorb light at longer wavelengths.

Caption: Representative FMO energy level diagram.

| Parameter | Representative Energy (eV) | Description |

| EHOMO | -5.40 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.50 | Energy of the lowest unoccupied molecular orbital |

| Egap | 3.90 | HOMO-LUMO Energy Gap |

Electronic Absorption Spectrum (TD-DFT)

The TD-DFT calculation provides detailed insight into the molecule's interaction with light. The results typically show several electronic transitions in the UV region.

-

The lowest energy transition (corresponding to the longest wavelength absorption, λmax) is generally dominated by the HOMO→LUMO excitation. This transition can be characterized as having partial intramolecular charge transfer (ICT) character, from the HOMO-donating moiety to the LUMO-accepting moiety.

-

More intense absorptions at shorter wavelengths are expected, corresponding to π→π* transitions localized within the individual naphthalene rings.

| Transition | Excitation λ (nm) | Oscillator Strength (f) | Major Orbital Contributions | Character |

| S0 → S1 | 318 | 0.15 | HOMO → LUMO (85%) | π→π* with ICT |

| S0 → S2 | 295 | 0.02 | HOMO-1 → LUMO (70%) | π→π |

| S0 → S3 | 270 | 0.45 | HOMO → LUMO+1 (65%) | Local π→π |

| S0 → S4 | 255 | 0.52 | HOMO-2 → LUMO (55%) | Local π→π* |

Note: The values in the tables are illustrative and represent typical results for a molecule of this type.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical investigation of the electronic structure of this compound. By systematically applying DFT for ground-state optimization and property analysis, followed by TD-DFT for excited-state calculations, researchers can obtain a detailed and predictive understanding of the molecule's FMO landscape, charge distribution, and photophysical properties. These theoretical insights are invaluable for the rational design of novel organic materials in fields ranging from optoelectronics to pharmacology, enabling the targeted tuning of molecular properties to meet specific application demands.

References

Navigating the Solubility Landscape of N-(Naphthalen-2-yl)naphthalen-1-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(Naphthalen-2-yl)naphthalen-1-amine in organic solvents. In the absence of direct experimental data for this specific molecule, this document leverages a predictive approach grounded in the principles of chemical structure and intermolecular forces. By examining the solubility of structurally analogous compounds, namely N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine, we extrapolate a reasoned solubility profile for the title compound. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and a practical, detailed protocol for the experimental determination of its solubility.

Introduction: The Significance of Solubility in a Molecular Context

This compound is a large, aromatic amine featuring two naphthalene rings linked by an amine bridge. Its extended polycyclic aromatic structure is a key determinant of its physical and chemical properties, including its solubility, which is a critical parameter in a multitude of applications, from organic synthesis to materials science and pharmaceutical development. Understanding the solubility of this compound in various organic solvents is paramount for designing reaction conditions, developing purification strategies, and formulating products.

Predicted Solubility Profile of this compound

The large, hydrophobic surface area presented by the two naphthalene rings in this compound suggests that its solubility in water will be negligible. Aromatic amines, in general, display low solubility in water due to the dominance of the non-polar hydrocarbon portion of the molecule.[3]

Based on the data available for its analogs, this compound is predicted to be soluble in a range of common organic solvents. The presence of the amine group provides a site for hydrogen bonding, which may slightly enhance solubility in moderately polar solvents. However, the overwhelming influence of the large, non-polar naphthalene systems will dictate its overall solubility profile.

The following table summarizes the reported solubility of the structural analogs, N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine, which forms the basis for the predicted solubility of this compound.

| Solvent | Analog Compound | Reported Solubility | Reference |

| Polar Aprotic Solvents | |||

| Acetone | N-Phenyl-1-naphthylamine | Soluble | [4][5] |

| N-Phenyl-2-naphthylamine | 640 g/L | [6] | |

| Acetonitrile | N-Phenyl-1-naphthylamine | Soluble | |

| Dimethylformamide (DMF) | N-Phenyl-1-naphthylamine | Soluble | |

| Polar Protic Solvents | |||

| Ethanol | N-Phenyl-1-naphthylamine | Soluble | [4][5][7] |

| N-Phenyl-2-naphthylamine | 50 g/L | [6][8] | |

| Methanol | N-Phenyl-1-naphthylamine | Soluble | |

| Non-Polar Solvents | |||

| Benzene | N-Phenyl-1-naphthylamine | Soluble | [4][7] |

| N-Phenyl-2-naphthylamine | 27 g/L | [6] | |

| Chloroform | N-Phenyl-1-naphthylamine | Soluble | [4][5] |

| Dichloromethane | N-Phenyl-1-naphthylamine | Soluble | [9] |

| Ethyl Acetate | N-Phenyl-1-naphthylamine | Soluble | [5][9] |

| Ethyl Ether | N-Phenyl-1-naphthylamine | Soluble | [4][7] |

| Toluene | N-Phenyl-1-naphthylamine | Soluble | [9] |

| Other Solvents | |||

| Carbon Disulfide | N-Phenyl-1-naphthylamine | Soluble | [5] |

| Carbon Tetrachloride | N-Phenyl-1-naphthylamine | Soluble | [7] |

| Gasoline | N-Phenyl-1-naphthylamine | Slightly soluble | [5] |

| Aqueous Solvents | |||

| Water | N-Phenyl-1-naphthylamine | Insoluble (0.003 g/L) | [5][9] |

| N-Phenyl-2-naphthylamine | Practically insoluble | [6][10] |

Based on this comparative analysis, this compound is expected to exhibit good solubility in polar aprotic solvents like acetone, acetonitrile, and DMF, as well as in non-polar aromatic solvents such as benzene and toluene, and chlorinated solvents like chloroform and dichloromethane. Its solubility in alcohols like ethanol and methanol is likely to be moderate.

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubility and to obtain quantitative data, a systematic experimental approach is necessary. The following protocol outlines a standard isothermal saturation method for determining the solubility of a solid organic compound in an organic solvent.[1][11]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., acetone, ethanol, toluene, ethyl acetate)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sampling:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter to remove any suspended solid particles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is currently unavailable, a scientifically sound prediction can be made based on its chemical structure and the known solubility of its close analogs. The compound is anticipated to be readily soluble in a variety of common organic solvents, particularly those that are non-polar or polar aprotic, and poorly soluble in water. For applications requiring precise solubility data, the provided experimental protocol offers a reliable method for its empirical determination. This guide serves as a valuable resource for scientists and researchers, enabling informed decisions in the handling and application of this complex aromatic amine.

References

- 1. m.youtube.com [m.youtube.com]

- 2. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. China N-Phenyl-1-naphthylamine CAS 90-30-2 factory and manufacturers | Unilong [unilongmaterial.com]

- 6. N-Phenyl-2-naphthylamin – Wikipedia [de.wikipedia.org]

- 7. Phenyl-1-naphthylamine | C16H13N | CID 7013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-phenyl-2-naphthylamine | C16H13N | CID 8679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. N-PHENYL-2-NAPHTHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-(Naphthalen-2-yl)naphthalen-1-amine Derivatives and Analogues: Scaffolds for Therapeutic Innovation

This guide provides a comprehensive technical overview of N-(Naphthalen-2-yl)naphthalen-1-amine and its derivatives, a class of compounds built upon a privileged diarylamine scaffold. We will delve into the synthetic rationale, key biological activities with a focus on oncology, and the mechanistic underpinnings of their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical architecture for the discovery of novel therapeutic agents.

Introduction: The Diarylamine Core as a Privileged Scaffold

The this compound core, a member of the broader diarylamine family, represents a structurally significant motif in medicinal chemistry. Diarylamines are present in numerous approved drugs and biologically active molecules, valued for their unique electronic properties and their ability to adopt specific conformations to interact with biological targets.[1][2][3] The fusion of two naphthalene rings through a secondary amine bridge creates a rigid, lipophilic, and sterically defined scaffold. This structure serves as an excellent starting point for the design of targeted therapies, particularly as kinase inhibitors, due to its ability to occupy the ATP-binding pocket of various enzymes.[4][5]

The rationale for focusing on this particular dinaphthylamine structure and its analogues is twofold. Firstly, the naphthalene moiety itself is a well-established pharmacophore found in numerous drugs, contributing to favorable binding interactions and metabolic stability.[1] Secondly, the diarylamine linker provides a vector for precise structural modifications, allowing for the fine-tuning of physicochemical properties and target selectivity. This guide will explore the synthesis of this core structure, the structure-activity relationships (SAR) of its derivatives, and the experimental protocols used to validate their biological activity.

Synthetic Strategies: Building the Dinaphthylamine Core

The construction of the C(aryl)-N bond is the cornerstone of synthesizing this compound and its analogues. Two primary transition-metal-catalyzed cross-coupling reactions have become the methods of choice for this transformation, offering significant advantages over older, harsher techniques like the Ullmann condensation in its classical form.[6][7] The selection of a specific synthetic route is often dictated by the availability of starting materials, functional group tolerance, and desired scale.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[6][8] It involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a base and a specialized phosphine ligand.

Causality in Experimental Choices:

-

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine ligand is paramount. Sterically hindered, electron-rich ligands like XantPhos or those from the Josiphos family are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[9][10] These bulky ligands promote the formation of the active monoligated Pd(0) species and prevent catalyst decomposition.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like potassium phosphate or cesium carbonate may be used for substrates with base-sensitive functional groups.[8]

-

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or DMF are typically used to ensure the stability of the catalyst and the reactants.[8]

Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol provides a representative procedure for the synthesis of the core molecule.

Materials:

-

1-Bromonaphthalene

-

2-Naphthylamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and XantPhos (4 mol%).

-

Evacuate and backfill the flask with argon three times.

-

Add 1-bromonaphthalene (1.0 eq), 2-naphthylamine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation, particularly its modern ligand-accelerated variations, offers a cost-effective alternative to palladium-catalyzed methods.[7][11] This reaction typically involves the coupling of an aryl halide with an amine using a copper catalyst.

Causality in Experimental Choices:

-

Catalyst System: Copper(I) salts, such as CuI, are the most common catalysts. The reaction is often accelerated by the addition of a ligand, such as a diamine (e.g., ethylenediamine) or phenanthroline, which increases the solubility and reactivity of the copper species.[7]

-

Reaction Conditions: While traditional Ullmann reactions required very high temperatures (>200 °C), modern protocols with ligands can often be run at significantly lower temperatures (80-120 °C).[11]

Pharmacological Properties and Therapeutic Applications

Derivatives of the this compound scaffold have shown promise in a variety of therapeutic areas, most notably in oncology as kinase inhibitors. The diarylamine structure is adept at forming key hydrogen bonds and hydrophobic interactions within the ATP-binding cleft of kinases.[4]

Anticancer Activity: Kinase Inhibition

Many diarylamine derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[2][4]

Mechanism of Action: Targeting the MAPK/ERK and VEGFR Signaling Pathways

The Ras/Raf/MEK/ERK (MAPK) pathway is a central signaling cascade that controls cell proliferation, differentiation, and survival. Mutations in components of this pathway, such as the B-Raf kinase, are common in many cancers, including melanoma.[12] Naphthalene-based diarylamine derivatives have been designed to inhibit kinases within this pathway, thereby blocking downstream signaling and inhibiting tumor growth.[4]

Similarly, the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[13] Naphthamide derivatives, which share structural similarities with the dinaphthylamine scaffold, have been identified as potent inhibitors of VEGFR-2 kinase.[5]

Below is a diagram illustrating the points of intervention for naphthalene-based kinase inhibitors within these key oncogenic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

- 3. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. research.rug.nl [research.rug.nl]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. Selectivity of Docking Sites in MAPK Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of a series of naphthamides as potent, orally active vascular endothelial growth factor receptor-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of Dinaphthylamine Compounds: A Technical Guide to Their Discovery, Synthesis, and Applications

Introduction: A Tale of Two Rings and a Bridge

Within the vast landscape of organic chemistry, the dinaphthylamine scaffold, characterized by two naphthalene rings linked by a nitrogen atom, holds a significant, albeit specialized, position. These compounds, existing as three primary isomers—1,1'-, 1,2'-, and 2,2'-dinaphthylamine—have a rich history intertwined with the development of synthetic organic chemistry and have found modern applications in materials science and drug discovery. Their unique electronic and steric properties, arising from the bulky, electron-rich naphthyl moieties, dictate their reactivity and utility. This in-depth technical guide provides a comprehensive exploration of the discovery, synthesis, characterization, and application of dinaphthylamine compounds, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring a narrative of self-validating protocols and authoritative grounding.

Chapter 1: The Historical Genesis of Aryl Amines and the Emergence of Dinaphthylamines

The story of dinaphthylamines is intrinsically linked to the broader history of C-N bond formation, a cornerstone of organic synthesis. Early forays into the synthesis of aromatic amines were often characterized by harsh reaction conditions and limited substrate scope. The historical synthesis of naphthylamine derivatives, such as 3-nitro-2-naphthylamine, typically involved a two-step process of nitration followed by selective reduction, a testament to the early strategies for introducing nitrogen onto aromatic systems[1].

The true genesis of practical dinaphthylamine synthesis can be traced back to the foundational work on cross-coupling reactions. The Ullmann condensation , first reported by Fritz Ullmann, provided one of the earliest methods for forming C-N bonds by coupling an aryl halide with an amine in the presence of copper. This reaction, though groundbreaking, traditionally required high temperatures and stoichiometric amounts of copper, limiting its widespread use[2]. A notable example of a modified Ullmann-type reaction is the synthesis of N,N'-di-2-naphthyl-p-phenylenediamine, a well-known antioxidant, by the condensation of β-naphthol and p-phenylenediamine. Historically, this reaction was conducted at high temperatures, leading to the formation of undesirable by-products. An improvement to this process involves the use of boric anhydride or boric acid, which allows for lower reaction temperatures and increased yields of the desired product[2].

A paradigm shift in aryl amine synthesis occurred with the advent of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination , developed in the late 20th century, revolutionized C-N bond formation, offering a milder, more versatile, and highly efficient alternative to the Ullmann condensation. This reaction, which couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a phosphine ligand, has become the workhorse for the synthesis of a vast array of aryl amines, including dinaphthylamines.

Chapter 2: The Synthetic Toolkit: Crafting the Dinaphthylamine Core

The synthesis of dinaphthylamine isomers and their derivatives relies heavily on the aforementioned cross-coupling methodologies. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern, and the scale of the reaction.

The Ullmann Condensation: A Classic Approach

While often superseded by palladium-catalyzed methods, the Ullmann condensation remains a viable, particularly for large-scale industrial syntheses where cost is a primary concern. The reaction typically involves the coupling of a halonaphthalene with a naphthylamine in the presence of a copper catalyst and a base at elevated temperatures.

Conceptual Workflow for Ullmann Condensation:

Caption: Generalized workflow for the Ullmann condensation synthesis of dinaphthylamines.

A specific example is the synthesis of N,N'-di-2-naphthyl-p-phenylenediamine, where β-naphthol is reacted with p-phenylenediamine in the presence of boric anhydride at 232°C for 4 hours, yielding the product in 92.5%[2].

The Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination offers unparalleled versatility and efficiency for the synthesis of dinaphthylamines. This palladium-catalyzed reaction can be performed under relatively mild conditions and tolerates a wide range of functional groups. The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands often providing the best results.

Catalytic Cycle of the Buchwald-Hartwig Amination:

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos) in a suitable anhydrous solvent (e.g., toluene, dioxane).

-

Reactant Addition: The aryl halide (e.g., 1-bromonaphthalene) and the amine (e.g., 2-naphthylamine) are added to the reaction vessel, followed by a base (e.g., NaOtBu, K₃PO₄).

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting materials are consumed, as monitored by techniques like TLC or GC-MS.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography or recrystallization.

Chapter 3: Physicochemical and Spectroscopic Characterization

The dinaphthylamine isomers possess distinct physical and spectroscopic properties that are crucial for their identification and characterization.

Table 1: Physicochemical Properties of Naphthylamines and Dinaphthylamines

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-Naphthylamine | C₁₀H₉N | 143.19 | 47-50[3][4] | 301[5][3] |

| 2-Naphthylamine | C₁₀H₉N | 143.18 | 111-113 | 306[6] |

| 1,1'-Dinaphthylamine | C₂₀H₁₅N | 269.34 | - | - |

| 1,2'-Dinaphthylamine | C₂₀H₁₅N | 269.34 | - | - |

| 2,2'-Dinaphthylamine | C₂₀H₁₅N | 269.34 | 174[7][8] | 471[7][8] |

| N,N'-Di-2-naphthyl-p-phenylenediamine | C₂₆H₂₀N₂ | 360.45 | 225-229[] | Decomposes[] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of dinaphthylamine compounds. The aromatic region of the ¹H NMR spectrum will be complex due to the presence of multiple, often overlapping, signals from the two naphthalene ring systems. The chemical shifts and coupling patterns of these protons provide valuable information about the substitution pattern and the connectivity of the naphthyl rings. The N-H proton typically appears as a broad singlet.

In the ¹³C NMR spectrum, the number of signals will depend on the symmetry of the molecule. For example, the more symmetric 2,2'-dinaphthylamine will exhibit fewer signals than the unsymmetrical 1,2'-dinaphthylamine. The chemical shifts of the carbon atoms are influenced by the electron-donating effect of the amino group and the anisotropic effects of the aromatic rings. While specific spectral data for all dinaphthylamine isomers is not extensively published, data for the precursor 2-naphthylamine shows characteristic aromatic signals[10]. The principles of NMR spectroscopy allow for the prediction of spectral features for the larger dinaphthylamine structures[11].

Fourier-Transform Infrared (FTIR) Spectroscopy